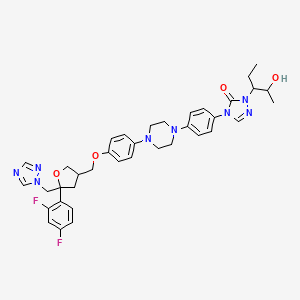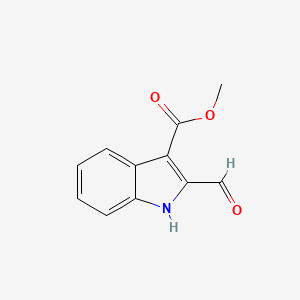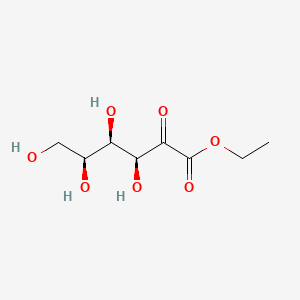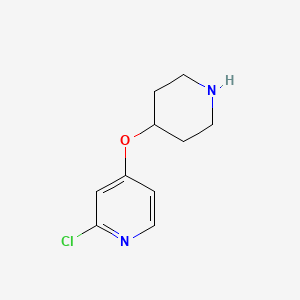![molecular formula C12H19NO B15093180 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a 3,4-dimethylphenylmethyl group
Méthodes De Préparation
The synthesis of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzylamine with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as water or an alcohol, to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include aldehydes, ketones, and substituted amines.
Applications De Recherche Scientifique
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can be compared with similar compounds such as:
1-{[(3,4-Dimethylphenyl)methyl]amino}ethanol: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-{[(3,4-Dimethylphenyl)methyl]amino}butanol: This compound has a butyl group instead of a propyl group.
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol: This compound has the hydroxyl group attached to the first carbon atom instead of the second
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-[(3,4-dimethylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(6-10(9)2)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3 |
Clé InChI |
YFCMMYPPRHQZQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNCC(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
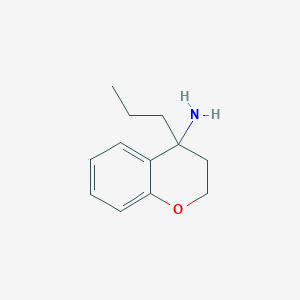
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
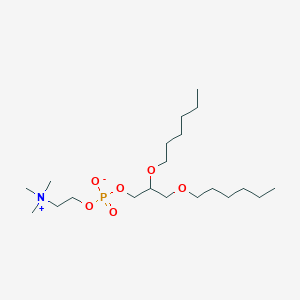
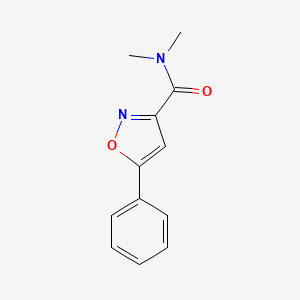
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)

